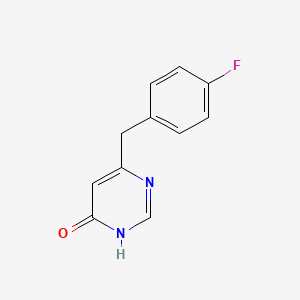
6-(4-Fluorobenzyl)pyrimidin-4-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
6-(4-Fluorobenzyl)pyrimidin-4-ol: has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit inhibitory activity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung cancer). Specifically, certain derivatives have demonstrated better inhibitory activity with IC50 values in the micromolar range, suggesting their potential for further optimization as anticancer agents .
Free Radical Scavenging
The compound’s derivatives have also been evaluated for their free radical scavenging activity. This is crucial because free radicals can cause oxidative stress, leading to cellular damage and diseases like cancer. The ability to scavenge free radicals makes 6-(4-Fluorobenzyl)pyrimidin-4-ol derivatives valuable for research into antioxidant therapies .
Synthesis of Heterocyclic Derivatives
6-(4-Fluorobenzyl)pyrimidin-4-ol: serves as a key intermediate in the synthesis of novel heterocyclic compounds. These compounds, such as pyrazolo[3,4-d]pyrimidines, are of significant interest due to their diverse pharmacological activities, including antiviral, antimicrobial, and antitumor properties .
Ultrasonic-Assisted Synthesis
The compound is used in ultrasonic-assisted synthesis methods to create pyrazolo[3,4-d]pyrimidin-4-ol derivatives. This technique can improve reaction rates and yields, making it a valuable tool in pharmaceutical chemistry for the efficient production of new therapeutic agents .
Pharmacological Potential
Derivatives of 6-(4-Fluorobenzyl)pyrimidin-4-ol encompass pharmacological potential for various diseases. They have been reported to exhibit activities against conditions such as Parkinson’s disease, skin cancer (G-361), CNS cancer (SF-268), and human leukemia (HL-60), highlighting their importance in drug discovery .
Industrial Production
This compound is also important in the industrial production of other pharmaceuticals. For example, it has been used in the production of voriconazole, an antifungal medication .
Reference Standards for Testing
In the realm of pharmaceutical testing, 6-(4-Fluorobenzyl)pyrimidin-4-ol is utilized as a high-quality reference standard. This ensures accurate results in the testing and validation of pharmaceutical products .
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAUHLVFVLBVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorobenzyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)
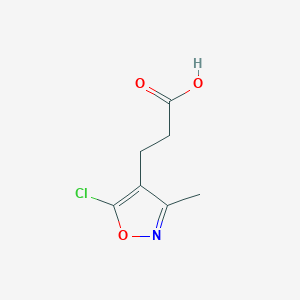

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
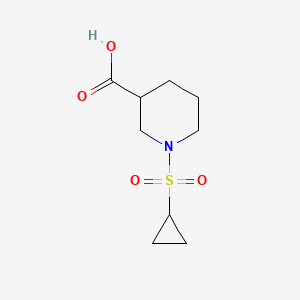
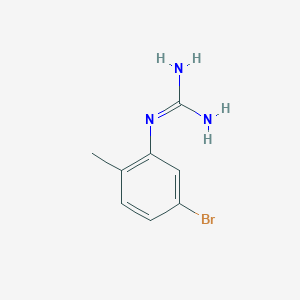
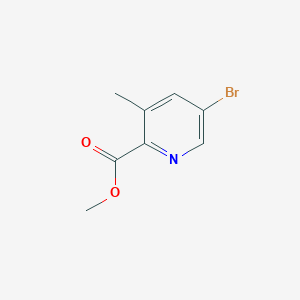
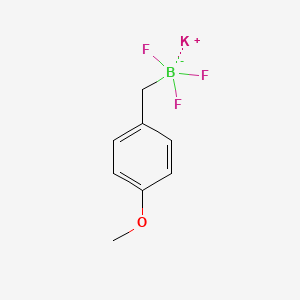

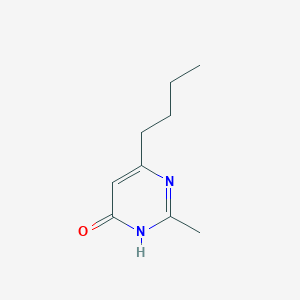


![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)